6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole
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Overview
Description
6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a fluorinated indole core, which is often associated with enhanced biological activity and stability.
Preparation Methods
The synthesis of 6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules like this one.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The fluorinated phenyl group and piperazine moiety further enhance its binding properties and biological activity.
Comparison with Similar Compounds
Similar compounds include other fluorinated indole derivatives, such as:
- 5-fluoro-1H-indole
- 6-fluoro-1H-indole-2-carboxylic acid
- 4-fluoro-1H-indole-3-carboxaldehyde These compounds share the indole core and fluorination, but differ in their functional groups and specific biological activities . The unique combination of the fluorinated phenyl group and piperazine moiety in 6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole sets it apart from other similar compounds.
Properties
IUPAC Name |
2-(6-fluoroindol-1-yl)-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S/c21-16-3-5-18(6-4-16)29(27,28)25-11-9-23(10-12-25)20(26)14-24-8-7-15-1-2-17(22)13-19(15)24/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXZMLANEWNJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=CC3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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